molecular formula C8H5FN2O B12104422 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

Katalognummer: B12104422
Molekulargewicht: 164.14 g/mol
InChI-Schlüssel: NSFHOPCSVMXEQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound featuring a fused pyridine and pyrrole ring system with a fluorine atom at the 7-position and an aldehyde group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step procedures starting from commercially available precursors One common method involves the cyclization of a suitable pyridine derivative with a pyrrole precursor under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products:

    Oxidation: 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

    Reduction: 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound is studied for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its derivatives have shown promise as inhibitors of specific enzymes and receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its role as an intermediate in the synthesis of various active ingredients highlights its industrial importance.

Wirkmechanismus

The mechanism by which 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in cancer research, it may act as an inhibitor of certain kinases or enzymes involved in cell proliferation and survival pathways. The fluorine atom and aldehyde group contribute to its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

  • 7-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
  • 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
  • 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-methanol

Comparison: Compared to its analogs, 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable compound for targeted research and development.

Eigenschaften

Molekularformel

C8H5FN2O

Molekulargewicht

164.14 g/mol

IUPAC-Name

7-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5FN2O/c9-7-3-10-2-5-1-6(4-12)11-8(5)7/h1-4,11H

InChI-Schlüssel

NSFHOPCSVMXEQX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC2=C(C=NC=C21)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.